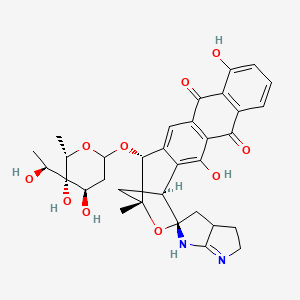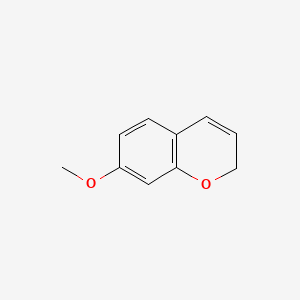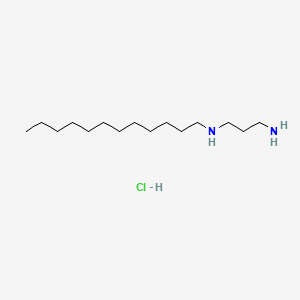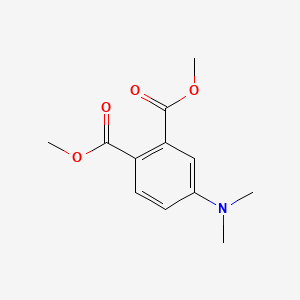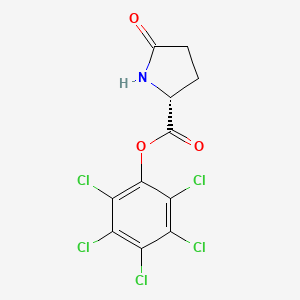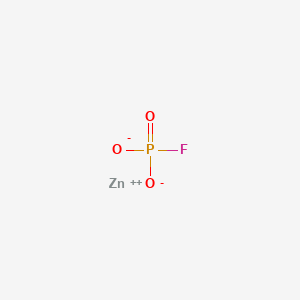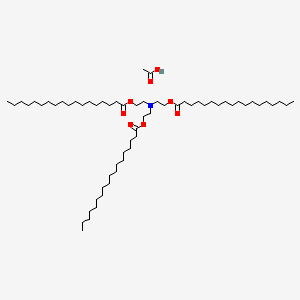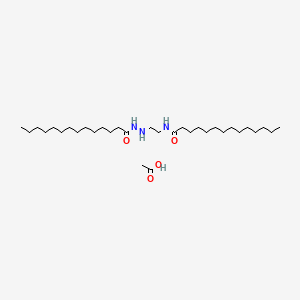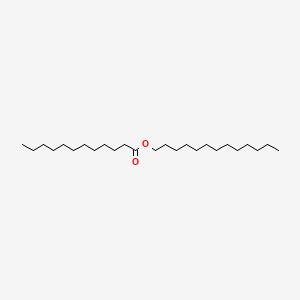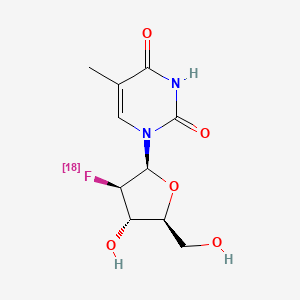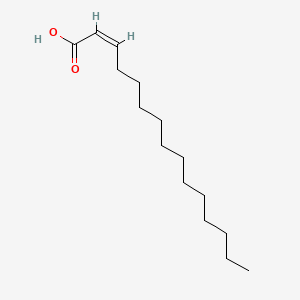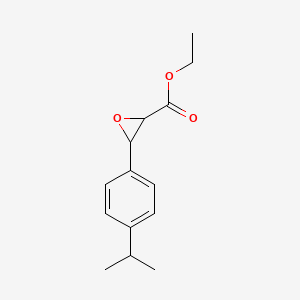
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate: is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group, making it a versatile compound in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate typically involves the reaction of ethyl chloroacetate with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide . The resulting intermediate undergoes an epoxidation reaction using an oxidizing agent like dimethyldioxirane to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Nucleophiles such as , , or under basic or acidic conditions.
Major Products:
Diols: from oxidation.
Alcohols: from reduction.
Amino alcohols: or thioethers from substitution reactions.
Applications De Recherche Scientifique
Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to target specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
- Ethyl 3-(4-methylphenyl)oxirane-2-carboxylate
- Ethyl 3-(4-tert-butylphenyl)oxirane-2-carboxylate
- Ethyl 3-(4-chlorophenyl)oxirane-2-carboxylate
Comparison: Ethyl 3-(p-isopropylphenyl)oxirane-2-carboxylate is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it more selective in certain reactions compared to its analogs with different substituents. The isopropyl group also enhances its lipophilicity, potentially improving its bioavailability in pharmaceutical applications .
Propriétés
Numéro CAS |
93805-69-7 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
ethyl 3-(4-propan-2-ylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-4-16-14(15)13-12(17-13)11-7-5-10(6-8-11)9(2)3/h5-9,12-13H,4H2,1-3H3 |
Clé InChI |
ITNKSNPSUNGFLE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


